Home > Products > Building Blocks P3507 > 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one - 65004-42-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Catalog Number: EVT-1673879
CAS Number: 65004-42-4
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(2-hydroxyphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL1)

  • Compound Description: HL1 is an ESIPT-capable pyrimidine-based compound characterized by its short O–H···N intramolecular hydrogen bonds. []

2-(2-hydroxyphenyl)-4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidine (HL2)

  • Compound Description: Similar to HL1, HL2 is another ESIPT-capable pyrimidine derivative. It features a short O–H···N intramolecular hydrogen bond and differs from HL1 in the substituents on the pyrazole ring, possessing phenyl groups instead of methyl groups. []

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine (CyPPA)

  • Compound Description: CyPPA is a known positive modulator of small-conductance Ca2+-activated K+ channels (KCa2.1–2.3). It acts by shifting the apparent Ca2+-dependence of these channels to higher Ca2+ concentrations. [, ]

N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine Analogues

  • Compound Description: This refers to a series of compounds derived from CyPPA where modifications are made to the cyclohexane moiety. These modifications include replacing the cyclohexane with various 4-substituted cyclohexane rings, tyrosine analogues, or mono- and dihalophenyl rings. []
Overview

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a compound of interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure that integrates a pyrazole and pyrimidine moiety, which are known to exhibit various biological activities. The compound is primarily classified as a heterocyclic organic compound, specifically belonging to the class of pyrazoles and pyrimidines.

Source and Classification

This compound can be synthesized through various chemical reactions involving readily available precursors. It falls under the category of pharmaceutical intermediates and is often explored for its potential use in drug development. The classification includes:

  • Chemical Class: Heterocyclic compounds
  • Subclasses: Pyrazoles and Pyrimidines
  • Potential Applications: Antimicrobial, anti-inflammatory, and anticancer activities
Synthesis Analysis

Methods

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can be achieved through several methods, including:

  1. Condensation Reactions: This involves the reaction of appropriate pyrazole derivatives with pyrimidine precursors under acidic or basic conditions.
  2. Cyclization Reactions: Utilizing cyclization techniques to form the heterocyclic structure from linear precursors.

Technical Details

The synthesis typically requires controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, a common method may involve refluxing a mixture of 3,5-dimethylpyrazole and 6-methylpyrimidine-4-one in ethanol with an acid catalyst.

Molecular Structure Analysis

Structure

The molecular formula for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is C₁₁H₁₄N₄O. The structure consists of:

  • A pyrazole ring (five-membered ring containing two nitrogen atoms)
  • A pyrimidine ring (six-membered ring containing two nitrogen atoms)

Data

Key structural data includes:

  • Molecular Weight: Approximately 218.26 g/mol
  • Melting Point: Specific values may vary based on purity but generally fall within the range typical for similar compounds.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles, including:

  1. Nucleophilic Substitution: Involving the nitrogen atoms in the rings.
  2. Electrophilic Aromatic Substitution: Particularly on the methyl groups attached to the rings.

Technical Details

Reactions should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography can be employed to monitor reaction progress.

Mechanism of Action

Process

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exerts its biological effects is not completely elucidated but may involve:

  1. Enzyme Inhibition: Targeting specific enzymes linked to disease pathways.
  2. Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Data

Studies may reveal specific binding affinities or inhibitory constants (IC50 values) that quantify its activity against various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties include stability under standard laboratory conditions and reactivity with nucleophiles or electrophiles depending on the functional groups present.

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  2. Research: Studying mechanisms of action in biochemical pathways.
  3. Agricultural Chemistry: Exploring its use as a pesticide or herbicide due to potential antimicrobial properties.
Synthesis Methodologies and Structure-Activity Relationship (SAR) Optimization

Synthetic Routes for Pyrazolylpyrimidine Scaffold Construction

The core pyrazolylpyrimidinone scaffold is synthesized via sequential heterocycle coupling and cyclization. A common approach involves:

  • N-Alkylation: Reacting 2-bromo-6-methylpyrimidin-4(3H)-one with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃/DMF) yields the N1-coupled product [3].
  • Cyclocondensation: Alternatively, Knorr-type reactions between β-ketoesters and 5-aminopyrazoles under acid catalysis form the pyrimidinone ring, achieving yields of 65–88% [1] [7].
  • Divergent Intermediates: Iodinated intermediates (e.g., 8d–f) enable Suzuki couplings to introduce aryl/heteroaryl groups (Scheme 2 in [5]), broadening synthetic access.

Table 1: Key Synthetic Intermediates for Scaffold Diversification

IntermediateStructureRole in SynthesisYield Range
4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine (1a)Chloropyrimidine coreNucleophilic substitution with amines77–84% [1]
2-Hydrazinylpyrimidin-4(1H)-ones (56a–g)Hydrazine-functionalizedKnorr reactions with diketones70–90% [7]
5-Amino-3-methyl-1H-pyrazoles (1a, 5d)Aminopyrazole building blocksCyclization with β-keto esters58–95% [5]

Key Modifications in Pyrazole and Pyrimidine Substituents for Enhanced Bioactivity

Bioactivity is highly sensitive to substituent positioning and hydrophobicity:

  • Pyrazole N1-Substitution: Replacing cyclohexyl (CyPPA) with 3,4-dichlorophenyl (compound 2o) boosts KCa2.2a channel potentiation 7-fold (EC₅₀ = 1.07 µM vs. 7.48 µM) [1].
  • Halogen Effects: 2,5-Dihalogenated benzenes (e.g., 2q) enhance potency 10-fold (EC₅₀ = 0.75 µM) due to hydrophobic pocket engagement in CaM/HA-HB domains [1].
  • Pyrimidine C6 Optimization: Methyl-to-cyclohexylmethyl substitution (e.g., anti-HIV compound I-11) achieves EC₅₀ = 3.8 nM by improving target affinity [4].

Table 2: Impact of Substituents on Biological Potency

CompoundR₁ (Pyrazole)R₂ (Pyrimidine)Bioactivity (EC₅₀/IC₅₀)Target
CyPPACyclohexylMethyl7.48 ± 1.58 µMKCa2.2a [1]
2o3,4-DichlorophenylMethyl1.07 µMKCa2.2a [1]
2q2,5-DichlorophenylMethyl0.75 µMKCa2.2a [1]
I-11CyclohexylmethylPyrazolylthio3.8 nMHIV-1 RT [4]
5f4-MethoxyphenylOxime ether5.13 µM (C6 glioma)Anticancer [3]

Fragment-Based Design Strategies for Small Polar Antibacterial Agents

Fragment linking optimizes polarity and metal-chelation capacity:

  • Iron Homeostasis Disruption: Pyrazolylpyrimidinones (e.g., Table 1 compounds 1, 2) chelate Fe²⁺ via pyrimidinone carbonyl and pyrazole nitrogen, depleting bacterial iron pools (MIC = 0.02 µM in low-iron media) [7].
  • Polar Surface Area (PSA) Control: Introducing sulfonamides or primary amines (e.g., compound 10d) increases PSA to 95 Ų, enhancing water solubility (561 µM) while retaining anti-Wolbachia activity (EC₅₀ = 219 nM) [5].
  • Metabolic Stability: Cyclopentane fusion (compound 10b) reduces CYP450 oxidation, lowering rat hepatocyte clearance (41.25 µL/min/10⁶ cells) versus allyl analogs (>100 µL/min/10⁶ cells) [5].

Challenges in Chemoselectivity During Knoevenagel Condensation and Tautomerism Control

Synthetic hurdles include:

  • Oxime Ether Formation: Alkylation of pyrazolylpyrimidinone oximes (e.g., 3a–f) requires Na⁰-mediated deprotonation to avoid O/N-alkylation mixtures. Yields drop to 45–80% due to isomer separation [3].
  • Tautomeric Equilibrium: 4(3H)-pyrimidinone exists as 4-hydroxypyrimidine tautomers, complicating NMR characterization. Locking the amide via N-methylation (e.g., compound 4) shifts equilibrium but may reduce bioactivity [7].
  • Electrophile Sensitivity: Vilsmeier formylation of pyrazole hydrazones (precursor to 1) requires strict temperature control (−5°C) to suppress diazonium salt formation [8].

Table 3: Chemoselectivity Challenges in Key Reactions

ReactionTarget ProductCompeting PathwayMitigation Strategy
O-Alkylation of oximesOxime ethers (e.g., 4a–f)N-AlkylationNa⁰-mediated alkoxide formation [3]
Pyrazole N1-functionalization1-Substituted pyrazolesC3/C5 substitutionLow-temperature electrophilic addition [8]
Pyrimidinone chlorination4-Chloropyrimidines (e.g., 1d)HydrolysisExcess POCl₃, anhydrous conditions [5]

Concluding Remarks

Strategic modification of the 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4(3H)-one scaffold—guided by SAR and fragment-based design—enables precise tuning of ion channel modulation, antibacterial, and anticancer activities. Key advances include halogenated aryl groups for enhanced potency and polarity-driven modifications for metabolic stability. Future work requires resolving chemoselectivity in oxime couplings and tautomer control to expand the therapeutic scope.

Properties

CAS Number

65004-42-4

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C10H12N4O/c1-6-5-9(15)12-10(11-6)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12,15)

InChI Key

XIFVEJXUSTTZKD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.